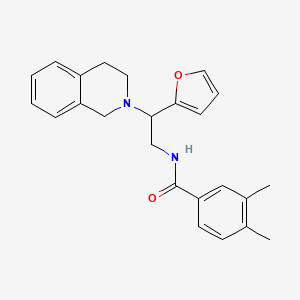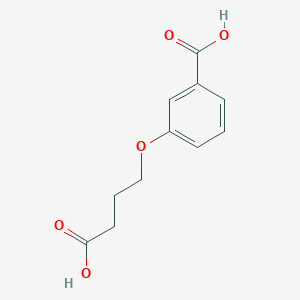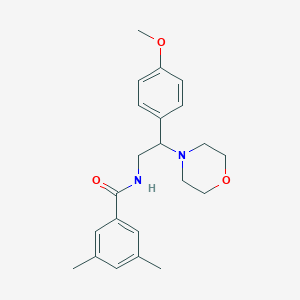
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with a structure that features both benzamide and isoquinoline derivatives, making it interesting in fields like medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps involving classic organic reactions such as alkylation, amide formation, and aromatic substitution. Typical starting materials include 3,4-dimethylbenzoic acid, 3,4-dihydroisoquinoline, and furan derivatives. The synthesis requires controlled conditions, often under inert atmospheres, and utilizes catalysts or reagents like palladium or boron trifluoride.
Industrial Production Methods: In an industrial setting, this compound's synthesis would likely be optimized for yield and purity. Techniques such as flow chemistry or batch reactors could be used to manage the multiple synthetic steps efficiently. High-performance liquid chromatography (HPLC) would play a key role in ensuring purity and identifying intermediates.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions particularly on the furan ring, potentially forming furfural derivatives.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzamide portion, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Friedel-Crafts conditions with aluminum chloride for aromatic substitutions.
Major Products Formed: The products largely depend on the type of reaction and the position of reactivity within the molecule. For instance, oxidation at the furan ring could lead to furfural derivatives, while reduction might lead to different isoquinoline derivatives.
科学的研究の応用
This compound has several applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Potentially useful in studying enzyme interactions due to its diverse functional groups.
Medicine: May serve as a lead compound for drug development, particularly in targeting diseases involving enzymatic pathways.
Industry: Applicable in material science for developing advanced polymers or as a catalyst in certain chemical reactions.
作用機序
The compound's biological effects stem from its interaction with molecular targets like enzymes or receptors. The isoquinoline part may interfere with enzyme active sites, while the benzamide moiety could be crucial for binding affinity and specificity. Pathways affected might include those involving neurotransmitters or metabolic enzymes.
類似化合物との比較
Compared to other benzamide or isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide stands out due to its combined structural motifs. Similar compounds include:
3,4-Dihydroisoquinoline derivatives: Known for their biological activity in medicinal chemistry.
Benzamide derivatives: Often explored for their pharmaceutical properties.
Furan derivatives: Used in various synthetic and industrial applications.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQOJAZKOJNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2576290.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)

![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2576306.png)
![methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2576307.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2576310.png)

![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
